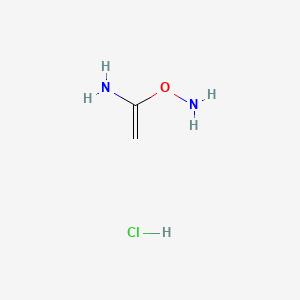
Aminooxyacetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of Aminooxyacetamide hydrochloride consists of 2 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The InChI string representation of the molecule isInChI=1S/C2H6N2O.ClH/c1-2(3)5-4;/h1,3-4H2;1H . Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 110.54 g/mol . It has 3 hydrogen bond donors and acceptors each, and 1 rotatable bond . The exact mass and monoisotopic mass are 110.0246905 g/mol . The topological polar surface area is 61.3 Ų .Aplicaciones Científicas De Investigación
Neurotoxicity Studies
- Aminooxyacetic acid, closely related to aminooxyacetamide hydrochloride, has been utilized in neurotoxicity studies. For instance, its role in impairing mitochondrial energy metabolism in the brain was examined in different age groups of rats, showing age-dependent striatal abnormalities (Chang & Jang, 1995).
Study of Anticonvulsant Properties
- Aminooxyacetic acid has been studied for its anticonvulsant properties. It has been found to possess varying degrees of efficacy in delaying drug-induced seizures in mice, suggesting potential for understanding and treating convulsive disorders (Wood & Peesker, 1975).
Impact on Amino Acid Metabolism
- Research has been conducted on the effect of aminooxyacetic acid on the amino acid content in nerve endings (synaptosomes). This study focused on how drugs that alter the metabolism of glutamate or γ‐aminobutyric acid (GABA) influence the excitable state of the brain, with aminooxyacetic acid showing complex interactions (Geddes & Wood, 1984).
Exploring Biochemical Pathways
- The compound has been used in exploring biochemical pathways, particularly in understanding the metabolism of other drugs and substances in the body. For example, its interaction and effects on enzymatic pathways have provided insights into the metabolism of drugs like flutamide in the liver (Kobayashi et al., 2012).
Investigating Drug Interactions
- This compound and its derivatives have been instrumental in studies investigating the interactions between various drugs and their metabolic effects in the body. This includes studies on the degradation processes of common drugs like paracetamol, where the metabolic pathways and byproducts are critically examined (Feng et al., 2013).
Environmental Impact Studies
- The compound has also been used in environmental studies, particularly in understanding the biodegradation of pollutants like paracetamol. Strains of bacteria that can degrade paracetamol have been studied, with this compound playing a role in understanding these biochemical processes (Żur et al., 2018).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Aminooxyacetamide hydrochloride involves the reaction of aminooxyacetic acid with hydrochloric acid.", "Starting Materials": [ "Aminooxyacetic acid", "Hydrochloric acid" ], "Reaction": [ "Dissolve aminooxyacetic acid in water", "Add hydrochloric acid to the solution", "Stir the mixture at room temperature for several hours", "Filter the resulting precipitate", "Wash the precipitate with water", "Dry the product to obtain Aminooxyacetamide hydrochloride" ] } | |
Número CAS |
54488-65-2 |
Fórmula molecular |
C2H7ClN2O2 |
Peso molecular |
126.54 g/mol |
Nombre IUPAC |
2-aminooxyacetamide;hydrochloride |
InChI |
InChI=1S/C2H6N2O2.ClH/c3-2(5)1-6-4;/h1,4H2,(H2,3,5);1H |
Clave InChI |
BIUQVFWWPLIJJU-UHFFFAOYSA-N |
SMILES |
C=C(N)ON.Cl |
SMILES canónico |
C(C(=O)N)ON.Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(Prop-2-en-1-yl)amino]acetonitrile](/img/structure/B3384326.png)


![4-[(2-Ethoxybenzoyl)amino]butanoic acid](/img/structure/B3384356.png)
![2-[(4-Chlorophenyl)sulfanyl]-5-methylbenzoic acid](/img/structure/B3384369.png)





